N-(6-oxaspiro[4.5]decan-9-yl)-1-benzofuran-3-carboxamide
Description
N-(6-oxaspiro[4.5]decan-9-yl)-1-benzofuran-3-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a benzofuran moiety linked to a spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-oxaspiro[4.5]decan-9-yl)-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-17(15-12-21-16-6-2-1-5-14(15)16)19-13-7-10-22-18(11-13)8-3-4-9-18/h1-2,5-6,12-13H,3-4,7-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDLUGVWECMUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)NC(=O)C3=COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxaspiro[4.5]decan-9-yl)-1-benzofuran-3-carboxamide typically involves a multi-step process. One common method includes the formation of the spirocyclic structure through a tandem Prins/pinacol reaction. This reaction is catalyzed by Lewis acids and involves the use of aldehydes and cyclobutanol derivatives . The reaction conditions often require low temperatures and specific solvents to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-(6-oxaspiro[4.5]decan-9-yl)-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran moiety, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated benzofuran derivatives with nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced spirocyclic compounds, and substituted benzofuran analogs. These products can exhibit different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
N-(6-oxaspiro[4.5]decan-9-yl)-1-benzofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(6-oxaspiro[4.5]decan-9-yl)-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. For instance, as an opioid receptor agonist, it selectively activates G protein-coupled receptors, leading to analgesic effects with reduced adverse effects compared to traditional opioids . The compound’s unique structure allows it to preferentially activate certain signaling pathways, minimizing side effects like respiratory depression and addiction.
Comparison with Similar Compounds
Similar Compounds
Oliceridine (TRV130): A novel opioid agonist with a similar spirocyclic structure, known for its biased agonism at the mu-opioid receptor.
{6-oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride: Another compound with a spirocyclic core, used in various chemical and biological studies.
Uniqueness
N-(6-oxaspiro[4.5]decan-9-yl)-1-benzofuran-3-carboxamide stands out due to its benzofuran moiety, which imparts unique electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
